

# UR-2922: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: UR-2922

Cat. No.: B1683734

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **UR-2922**, a potent and highly selective antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin  $\alpha$ IIb $\beta$ 3). This document is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.

## Core Compound Details

**UR-2922** is the active metabolite of the orally bioavailable prodrug, UR-3216.<sup>[1][2][3]</sup> It is distinguished as a high-affinity, non-RGD-mimetic antagonist that stabilizes the closed, inactive conformation of the  $\alpha$ IIb $\beta$ 3 integrin, thereby preventing platelet aggregation.<sup>[1][4]</sup>

## Chemical Structure

The chemical structures of **UR-2922** and its parent prodrug, UR-3216, are depicted below. UR-3216 is designed as a double prodrug to enhance oral absorption, and it is rapidly converted to the active form, **UR-2922**, in the body.<sup>[1]</sup>

### UR-2922

- IUPAC Name: 2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid<sup>[5]</sup>
- CAS Number: 220386-56-1<sup>[5]</sup>

- Molecular Formula: C<sub>25</sub>H<sub>25</sub>N<sub>7</sub>O<sub>6</sub>[\[4\]](#)

#### UR-3216 (Prodrug)

- IUPAC Name: ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate[\[5\]](#)
- CAS Number: 220386-65-2[\[5\]](#)

## Physicochemical and Pharmacokinetic Properties

**UR-2922** exhibits a unique pharmacological profile characterized by high affinity and slow dissociation from the platelet receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) The table below summarizes key quantitative data for **UR-2922** and its prodrug, UR-3216.

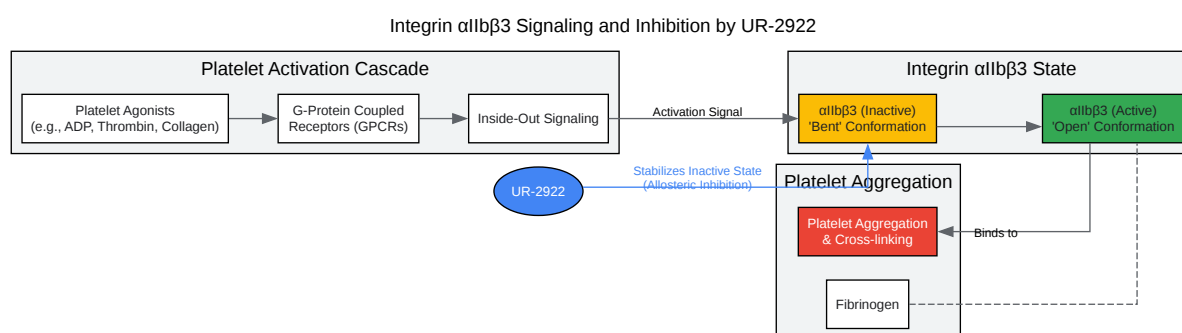
Property	Value	Species/Conditions	Reference
Molecular Weight	519.52 g/mol	-	<a href="#">[4]</a>
Binding Affinity (Kd)	< 1 nM	Human Platelets	<a href="#">[2]</a> <a href="#">[3]</a>
Association Constant (Ka)	0.96 nM (resting platelets)	Human Platelets	<a href="#">[1]</a>
Dissociation Rate (koff)	90 min	Human Platelets	<a href="#">[1]</a> <a href="#">[2]</a>
IC <sub>50</sub> (Platelet Aggregation)	< 35 nM (independent of agonist)	Human Platelets	<a href="#">[1]</a>
Bioavailability (UR-3216)	High	In vivo	<a href="#">[1]</a> <a href="#">[2]</a>
Excretion	Primarily biliary	In vivo	<a href="#">[1]</a> <a href="#">[2]</a>
Duration of Efficacy	> 24 hours	In vivo (monkeys)	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathway

**UR-2922** is a "closing" antagonist of the  $\alpha$ IIb $\beta$ 3 integrin. Unlike many other antagonists, it does not induce the conformational changes associated with receptor activation (Ligand-Induced

Binding Sites or LIBS).[1][2][3] Instead, it binds to the receptor and stabilizes its inactive, bent conformation. This allosterically prevents the binding of endogenous ligands like fibrinogen, which is the final common step in platelet aggregation.

The diagram below illustrates the signaling pathway leading to platelet aggregation and the inhibitory action of **UR-2922**.



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**Figure 1:** Mechanism of **UR-2922** action on platelet aggregation.

## Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of **UR-2922**.

### Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

#### Methodology:

- **Blood Collection:** Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
- **Platelet-Rich Plasma (PRP) Preparation:** The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
- **Assay Procedure:**
  - Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C.
  - A baseline reading is established (0% aggregation). PPP is used to set the 100% aggregation mark.
  - **UR-2922** or vehicle control is added to the PRP and incubated for a specified time.
  - A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
  - The change in light transmission through the sample is recorded over time as platelets aggregate.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of **UR-2922** to that of the vehicle control. IC<sub>50</sub> values are determined from dose-response curves.

## Integrin Binding Assay

This assay quantifies the binding affinity of **UR-2922** to the  $\alpha\text{IIb}\beta 3$  integrin.

#### Methodology:

- **Plate Preparation:** Purified  $\alpha\text{IIb}\beta 3$  integrin is coated onto high-binding microplate wells.
- **Blocking:** Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

- Competitive Binding:
  - A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a fluorescently labeled RGD peptide) is added to the wells.
  - Serial dilutions of **UR-2922** are added simultaneously.
  - The plate is incubated to allow competitive binding to reach equilibrium.
- Detection:
  - The wells are washed to remove unbound ligands.
  - For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For fluorescent ligands, the fluorescence is read directly.
- Data Analysis: The signal is inversely proportional to the amount of **UR-2922** bound. The dissociation constant ( $K_d$ ) or inhibition constant ( $K_i$ ) is calculated by fitting the data to a competitive binding model.

## Ligand-Induced Binding Sites (LIBS) Expression Assay (Flow Cytometry)

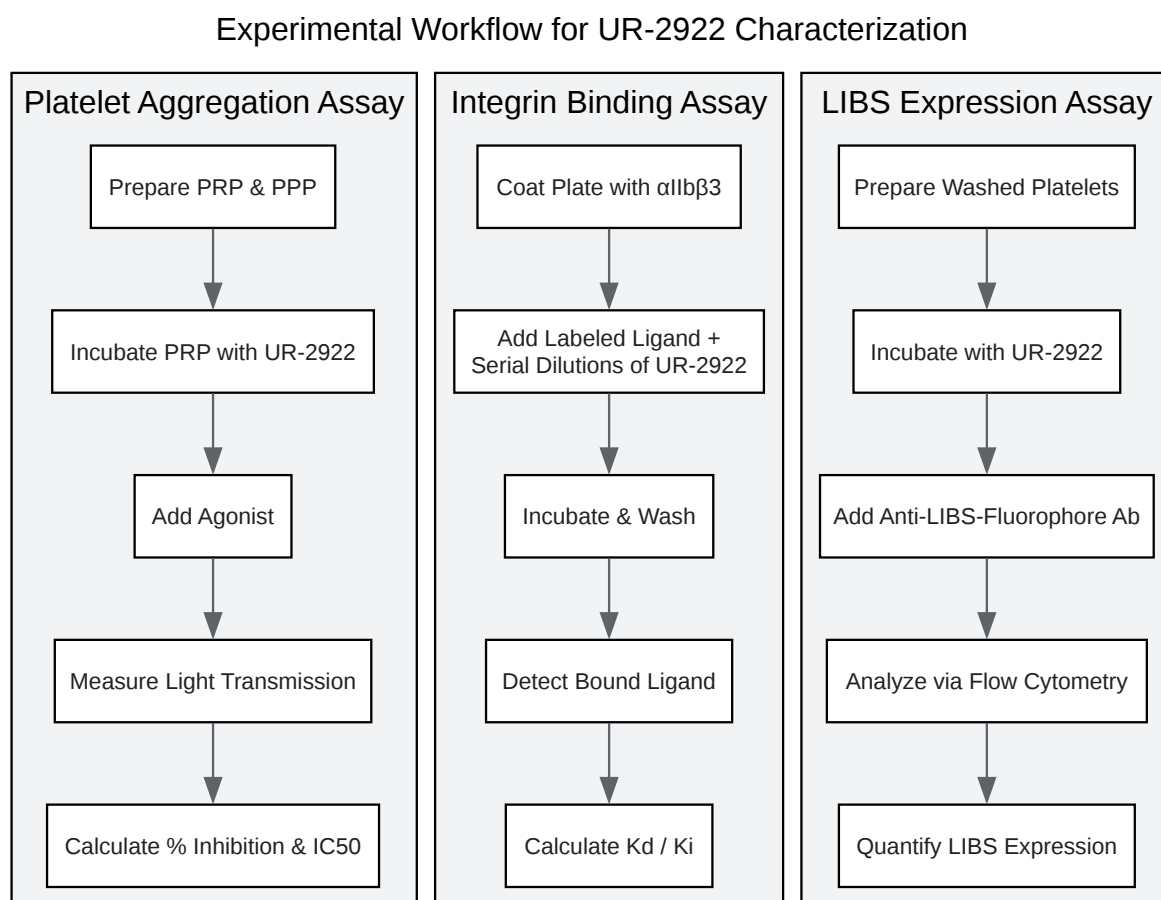
This assay determines if **UR-2922** induces conformational changes in  $\alpha IIb\beta 3$  that are characteristic of receptor activation.

### Methodology:

- Sample Preparation: Washed platelets or cells expressing  $\alpha IIb\beta 3$  are incubated with various concentrations of **UR-2922**, a known activating antagonist (positive control), or a vehicle (negative control).
- Antibody Staining: A fluorescently labeled monoclonal antibody that specifically recognizes the LIBS epitope on the activated form of  $\alpha IIb\beta 3$  is added to the samples.

- **Flow Cytometry:** The samples are analyzed on a flow cytometer. The fluorescence intensity of the cell population is measured, which corresponds to the level of LIBS expression.
- **Data Analysis:** The mean fluorescence intensity of cells treated with **UR-2922** is compared to that of the positive and negative controls to determine if the compound induces an activating conformational change.

The workflow for these experimental procedures is summarized in the diagram below.



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**Figure 2:** Workflow diagram for key in vitro experiments.

## Summary and Conclusion

**UR-2922** is a potent and selective  $\alpha\text{IIb}\beta 3$  integrin antagonist with a unique mechanism of action. Its high affinity, slow dissociation rate, and ability to stabilize the inactive conformation of the receptor without inducing an agonist response make it a valuable tool for research in thrombosis and hemostasis. The experimental protocols described herein provide a framework for the further investigation and characterization of **UR-2922** and other novel antiplatelet agents.

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